6-[benzenesulfonyl(methyl)amino]hexanoic acid;N',N'-dimethylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[benzenesulfonyl(methyl)amino]hexanoic acid;N’,N’-dimethylpropane-1,3-diamine is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a hexanoic acid chain, and a dimethylpropane diamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[benzenesulfonyl(methyl)amino]hexanoic acid;N’,N’-dimethylpropane-1,3-diamine typically involves multiple steps, including the introduction of the benzenesulfonyl group, the formation of the hexanoic acid chain, and the attachment of the dimethylpropane diamine moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-[benzenesulfonyl(methyl)amino]hexanoic acid;N’,N’-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
6-[benzenesulfonyl(methyl)amino]hexanoic acid;N’,N’-dimethylpropane-1,3-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug design.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-[benzenesulfonyl(methyl)amino]hexanoic acid;N’,N’-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group may interact with enzymes or receptors, while the hexanoic acid chain and dimethylpropane diamine moiety contribute to the compound’s overall activity. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-[benzenesulfonyl(methyl)amino]hexanoic acid;N’,N’-dimethylpropane-1,3-diamine include:
- 6-[(1-oxomethyloctyl)amino]hexanoic acid
- N’- (3-aminopropyl)-N,N-dimethylpropane-1,3-diamine
Uniqueness
The uniqueness of 6-[benzenesulfonyl(methyl)amino]hexanoic acid;N’,N’-dimethylpropane-1,3-diamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
75113-50-7 |
---|---|
Molekularformel |
C13H19NO4S.C5H14N2 C18H33N3O4S |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
6-[benzenesulfonyl(methyl)amino]hexanoic acid;N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C13H19NO4S.C5H14N2/c1-14(11-7-3-6-10-13(15)16)19(17,18)12-8-4-2-5-9-12;1-7(2)5-3-4-6/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,16);3-6H2,1-2H3 |
InChI-Schlüssel |
XFNAVQSFEFFGOW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN.CN(CCCCCC(=O)O)S(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.